Pcg (combination)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

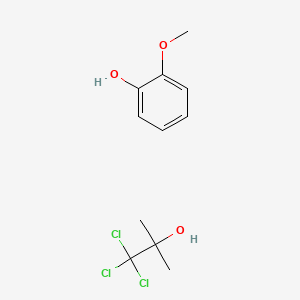

Pcg (combination), also known as Pcg (combination), is a useful research compound. Its molecular formula is C11H15Cl3O3 and its molecular weight is 301.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pcg (combination) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pcg (combination) including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Biochemical Composition of PcG Complexes

PcG proteins form two primary complexes: PRC1 and PRC2 , which collaborate to maintain transcriptional silencing via histone modifications.

PRC2 (Polycomb Repressive Complex 2)

-

Core subunits : EZH2, SUZ12, EED, and RbAp46/48.

-

Catalytic activity : Mediates trimethylation of histone H3 at lysine 27 (H3K27me3) via EZH2’s SET domain .

-

Regulation :

PRC1 (Polycomb Repressive Complex 1)

-

Core subunits : RING1A/B, BMI1 (PCGF4), CBX, and PHC.

-

Catalytic activity : Catalyzes monoubiquitination of histone H2A at lysine 119 (H2AK119Ub1) via RING1A/B’s E3 ligase activity .

-

Variants :

Key Enzymatic Reactions and Mechanisms

PcG complexes drive chromatin compaction and gene silencing through coordinated enzymatic reactions:

Histone Modification Pathways

Regulation by Post-Translational Modifications

-

Phosphorylation : Akt-mediated phosphorylation of BMI1 (Ser316) reduces PRC1 binding to chromatin, suppressing tumor growth .

-

Sumoylation : CBX4 sumoylates BMI1, enhancing PRC1 recruitment to DNA damage sites .

Interaction with Oncogenes and Tumor Suppressors

PcG proteins directly regulate cancer-related genes through non-polycomb functions:

Clinical Implications and Therapeutic Targeting

Propriétés

Numéro CAS |

78457-01-9 |

|---|---|

Formule moléculaire |

C11H15Cl3O3 |

Poids moléculaire |

301.6 g/mol |

Nom IUPAC |

2-methoxyphenol;1,1,1-trichloro-2-methylpropan-2-ol |

InChI |

InChI=1S/C7H8O2.C4H7Cl3O/c1-9-7-5-3-2-4-6(7)8;1-3(2,8)4(5,6)7/h2-5,8H,1H3;8H,1-2H3 |

Clé InChI |

XHXDQAYWNKNTDD-UHFFFAOYSA-N |

SMILES |

CC(C)(C(Cl)(Cl)Cl)O.COC1=CC=CC=C1O |

SMILES canonique |

CC(C)(C(Cl)(Cl)Cl)O.COC1=CC=CC=C1O |

Key on ui other cas no. |

78457-01-9 |

Synonymes |

PCG (combination) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.